N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
CAS No.: 1058373-42-4
Cat. No.: VC8439017
Molecular Formula: C19H16FN3O3
Molecular Weight: 353.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058373-42-4 |
|---|---|
| Molecular Formula | C19H16FN3O3 |
| Molecular Weight | 353.3 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H16FN3O3/c1-26-16-8-2-13(3-9-16)17-10-19(25)23(12-21-17)11-18(24)22-15-6-4-14(20)5-7-15/h2-10,12H,11H2,1H3,(H,22,24) |
| Standard InChI Key | HPKWZYJHQDLUMV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, reflects its intricate structure:
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A pyrimidinone ring (6-oxopyrimidin-1(6H)-yl) serves as the central scaffold, substituted at position 4 with a 4-methoxyphenyl group.
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An acetamide linker bridges the pyrimidinone’s nitrogen at position 1 to a 4-fluorophenyl group.
The molecular formula is C₁₉H₁₆FN₃O₃, yielding a molecular weight of 353.35 g/mol. Key functional groups include:
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Methoxy group (-OCH₃): Enhances lipophilicity and influences electronic effects on the aromatic ring.
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Fluorine atom (-F): Improves metabolic stability and binding affinity through electronegativity and steric effects.
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Pyrimidinone core: Provides a planar structure conducive to π-π stacking interactions with biological targets .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous pyrimidinone derivatives exhibit characteristic spectral features:
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IR Spectroscopy: Strong absorption bands near 1675–1710 cm⁻¹ (C=O stretching of pyrimidinone and acetamide) .
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¹H-NMR: Signals for methoxy protons (~δ 3.8 ppm), fluorophenyl aromatic protons (~δ 7.2–7.4 ppm), and pyrimidinone NH (~δ 8.0 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 353.35 (M⁺) and fragments corresponding to the loss of CO (pyrimidinone) and CH₃O (methoxy group).
Table 1: Physicochemical Properties of N-(4-Fluorophenyl)-2-(4-(4-Methoxyphenyl)-6-Oxopyrimidin-1(6H)-Yl)Acetamide
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₆FN₃O₃ |
| Molecular Weight | 353.35 g/mol |
| IUPAC Name | N-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide |
| Solubility | Likely low in water; moderate in DMSO or DMF |
| Melting Point | Estimated 150–160°C (based on analogs) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide likely follows a multi-step approach, as seen in related pyrimidinone derivatives :
Step 1: Formation of the Pyrimidinone Core
A chalcone derivative (e.g., 4-methoxychalcone) reacts with urea or guanidine hydrochloride under basic conditions (e.g., NaOH/ethanol) to form the 4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl scaffold .
Step 3: Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using HPLC, NMR, and mass spectrometry.
Yield and Challenges
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Challenges:
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Regioselectivity in pyrimidinone formation.
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Steric hindrance during amidation due to the fluorophenyl group.
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Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct studies on this compound are absent, structurally related pyrimidinones exhibit:
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Antimicrobial Activity: Disruption of bacterial DNA gyrase or fungal ergosterol synthesis.
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Anticancer Potential: Inhibition of kinases (e.g., EGFR) or induction of apoptosis via ROS generation .
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Anti-Inflammatory Action: Suppression of COX-2 or NF-κB pathways.
Structure-Activity Relationships (SAR)
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4-Methoxyphenyl Group: Enhances lipid solubility and target binding through hydrophobic interactions.
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Fluorophenyl Moiety: Increases metabolic stability and bioavailability.
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Pyrimidinone Core: Critical for hydrogen bonding with enzymatic active sites .
Table 2: Comparative Bioactivity of Pyrimidinone Derivatives
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